molecular formula C12H12ClNO3S B11119728 3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide

3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide

Cat. No.: B11119728
M. Wt: 285.75 g/mol
InChI Key: UNIQGKGTIRCALV-UHFFFAOYSA-N
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Description

3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom, a furan-2-ylmethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-2-methylbenzenesulfonyl chloride and furan-2-ylmethanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.

    Procedure: The furan-2-ylmethanamine is added dropwise to a solution of 3-chloro-2-methylbenzenesulfonyl chloride in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours.

    Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a catalyst like copper(I) iodide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution Reactions: Formation of 3-azido-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide or 3-thiocyanato-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide.

    Oxidation Reactions: Formation of 3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonic acid.

    Reduction Reactions: Formation of 3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenamine.

Scientific Research Applications

3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. Additionally, the furan-2-ylmethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide is unique due to the presence of both the sulfonamide group and the furan-2-ylmethyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H12ClNO3S

Molecular Weight

285.75 g/mol

IUPAC Name

3-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C12H12ClNO3S/c1-9-11(13)5-2-6-12(9)18(15,16)14-8-10-4-3-7-17-10/h2-7,14H,8H2,1H3

InChI Key

UNIQGKGTIRCALV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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